Isoquinolines are a class of heterocyclic aromatic organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. Among them, 1-Amino-3-methylisoquinoline-4-carbonitrile derivatives have been explored for their potential applications in various therapeutic areas. These compounds have been synthesized and evaluated for their biological activities, which include acting as antagonists to specific receptors or enzymes, and as precursors for further chemical modifications to create novel therapeutic agents1234.
The mechanism of action of 1-Amino-3-methylisoquinoline-4-carbonitrile derivatives varies depending on the specific compound and its target. For instance, one derivative, a 3-aminomethylquinoline, was identified as a potent antagonist of the human melanin-concentrating hormone receptor 1 (hMCHR1), which plays a role in regulating food intake and obesity. However, its development was initially hindered due to its inhibition of the hERG K(+) channel, which is a common liability in drug development due to potential cardiac side effects. Through ligand-based drug design and structural modifications, researchers were able to mitigate this issue and produce a compound with reduced hERG K(+) channel inhibition while retaining its antagonistic activity against hMCHR11.
Another study focused on the synthesis of 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles, which were evaluated as inhibitors of myosin light chain kinase (MLCK) and the epidermal growth factor receptor kinase (EGFR). These enzymes are involved in various cellular processes, including muscle contraction and cell proliferation, respectively. The inhibitory activity of these compounds was found to be influenced by the substituents at the 7-position of the isoquinoline scaffold, indicating the importance of structural modifications in determining biological activity3.
The applications of 1-Amino-3-methylisoquinoline-4-carbonitrile derivatives span across different fields of medicinal chemistry. In the field of obesity research, derivatives such as the one described in the first study have shown promise as potential treatments for diet-induced obesity by acting as hMCHR1 antagonists1. In cancer research, the ability of certain derivatives to inhibit MLCK and EGFR suggests their potential use as anticancer agents, given the role of these kinases in tumor growth and metastasis3.
Additionally, the versatility of these compounds is highlighted by their use as intermediates in the synthesis of other heterocyclic compounds. For example, reactions involving 1-Amino-5-morpholino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile led to the creation of various fused heterocyclic compounds, which could have further applications in drug discovery2.
Lastly, the synthesis and evaluation of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines for their actions at adrenoceptors demonstrate the potential of these derivatives in the development of drugs targeting the cardiovascular system. Although the compounds tested showed weak partial agonist activity at beta adrenoceptors, this research provides valuable insights into the structural requirements for binding to these receptors and could guide the design of more potent analogs4.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: